Catharanthine sulfate
Overview
Description
Catharanthine sulfate is a voltage-gated Ca2+ channel blocker found in Catharanthus and is a precursor in the synthesis of vinca alkaloids . It binds tubulin poorly, suppresses the growth of Plasmodium, and decreases blood pressure and heart rate . It is a constituent of anticancer vinca alkaloids and inhibits voltage-operated L-type Ca2+ channel (VOCC) with IC50s of 220 μM and 8 μM for VOCC currents in cardiomyocytes and vascular smooth muscle cells (VSMCs), respectively .
Synthesis Analysis
The synthesis of Catharanthine sulfate has been achieved through the engineering of yeast. The yeast was genetically reprogrammed to produce the alkaloids vindoline and catharanthine, which are precursors of the anticancer drug vinblastine . This represents the longest biosynthetic pathway to be transferred from a plant to a microorganism .
Chemical Reactions Analysis
Catharanthine sulfate is a complex molecule with a molecular formula of C21H26N2O6S . It is involved in various chemical reactions, particularly in the biosynthesis of vinca alkaloids .
Physical And Chemical Properties Analysis
Catharanthine sulfate is a white powder that is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular formula of C21H26N2O6S, an average mass of 434.506 Da, and a monoisotopic mass of 434.151154 Da .
Scientific Research Applications
Application in Neuroscience
Catharanthine sulfate has been used in neuroscience to study its effects on dopamine transmission and nicotine psychomotor effects .
Summary of the Application
The compound was evaluated for its effects on dopamine (DA) transmission and cholinergic interneurons in the mesolimbic DA system, nicotine-induced locomotor activity, and nicotine-taking behavior .
Methods of Application
The study utilized ex vivo fast-scan cyclic voltammetry (FSCV) in the nucleus accumbens core of male mice. The effects of catharanthine or 18-MC on evoked DA release were observed. The study also involved behavioral experiments using male Sprague-Dawley rats .
Results or Outcomes
Catharanthine was found to inhibit evoked DA release, which was significantly reduced by both α4 and α6 nicotinic acetylcholine receptors (nAChRs) antagonists. Catharanthine also increased DA release more than vehicle during high-frequency stimulation. It was observed that catharanthine slowed DA reuptake measured via FSCV ex vivo, and it also increased extracellular DA in striatal dialysate from anesthetized mice in vivo in a dose-dependent manner .
Application in Plant Biotechnology
Catharanthine sulfate has been used in plant biotechnology to promote catharanthine production in Catharanthus roseus hairy roots .
Summary of the Application
The study aimed to investigate the effect of transport engineering on monoterpenoid indole alkaloids (MIAs) production .
Methods of Application
The study involved overexpressing the catharanthine transporter, CrTPT2, in C. roseus hairy roots .
Results or Outcomes
Overexpression of CrTPT2 in C. roseus hairy roots dramatically increased the accumulation level of catharanthine to fivefold higher than that in control hairy roots .
Application in Pharmacology
Catharanthine sulfate has been used in pharmacology for its anti-parasitic, vasodilatory, and antihypertensive activities .
Summary of the Application
Catharanthine sulfate exhibits anti-parasitic, vasodilatory, and antihypertensive activities. This compound shows antimalarial benefit against species of Plasmodium .
Methods of Application
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
In vivo, catharanthine inhibits voltage-gated Ca2+ channel currents, decreasing blood pressure and heart rate .
Application in Cancer Research
Catharanthine sulfate has been used in cancer research, specifically in the study of hepatocellular carcinoma .
Summary of the Application
The study investigated the effects of catharanthine and Q10 on Nrf2 and its association with MMP-9, MRP1, and Bcl-2 and apoptosis in a model of hepatocellular carcinoma .
Methods of Application
The effects of Q10 and catharanthine on HepG2 cells in terms of viability were analyzed by MTT test. MTT results were used to determine the effective concentration of both drugs for the subsequent treatment and analysis .
Results or Outcomes
Both Q10 and catharanthine decreased the level of oxidative stress products and increased antioxidant capacity in HepG2 cells. Nrf2 gene expression decreased by Q10, but catharanthine unexpectedly increased it .
Application in Pharmacology
Catharanthine sulfate has been used in pharmacology for its anti-mitotic activity .
Summary of the Application
Catharanthine displays weak anti-mitotic activity, binding tubulin poorly .
Methods of Application
The specific methods of application in this context are not detailed in the source .
Results or Outcomes
In vivo, catharanthine inhibits voltage-gated Ca2+ channel currents, decreasing blood pressure and heart rate .
Application in Plant Biotechnology
Catharanthine sulfate has been used in plant biotechnology to enhance the accumulation of vindoline and catharanthine in Catharanthus roseus leaves .
Summary of the Application
The study aimed to improve the accumulation of vindoline and catharanthine in Catharanthus roseus leaves by activating the defense responses and up-regulating the transcriptions of key genes .
Methods of Application
The study involved the foliar application of chitooligosaccharides .
Results or Outcomes
As a result, foliar application of chitooligosaccharides could improve the accumulation of vindoline and catharanthine in Catharanthus roseus leaves .
Safety And Hazards
Catharanthine sulfate should be handled with care to avoid contact with eyes, skin, and clothing. It should not be ingested or inhaled, and prolonged or repeated exposure should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBHCCBAHJWZET-GYMDHWDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Catharanthine sulfate |
Citations
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